BTPP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

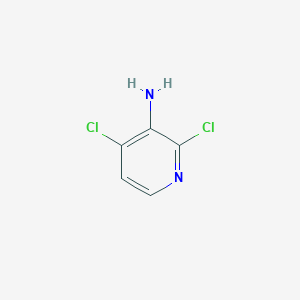

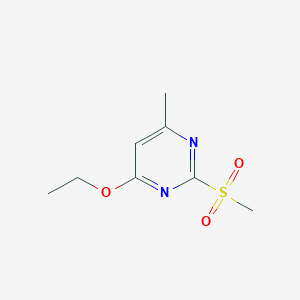

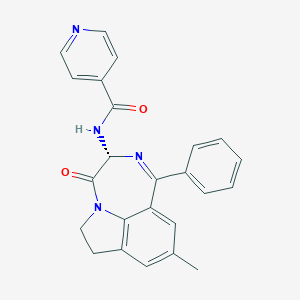

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, is a useful research compound. Its molecular formula is C16H33N4P and its molecular weight is 312.43 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

BTPP是一种高效的非离子型、非带电氮碱 。其强碱性和空间位阻使其成为有机合成中去质子化反应的极佳候选者。它在从弱酸性质子中生成碳负离子方面特别有用,这些碳负离子可用于各种亲核加成和取代反应。

催化

由于其高碱性,this compound在各种化学反应中用作有效催化剂 。它可以促进迈克尔加成等反应,在该反应中,它可以去质子化亲核试剂,从而提高反应速率。其非配位性质使其易于回收并在催化循环中重复使用。

药物研究

在药物研究中,this compound的强碱性可以被利用来促进某些药物前体的形成 。它可以作为复杂分子合成的催化剂,有可能导致新药物的开发。

聚合

This compound可用作聚合反应中的引发剂 。其供电子能力有助于启动聚合链反应,尤其是在生产具有特定性能的聚合物材料方面。

异氰酸酯生产

This compound用于通过用POCl₃或P₄O₁₀等试剂脱水氨基甲酸根阴离子来生产异氰酸酯 。异氰酸酯是聚氨酯泡沫塑料、弹性体和纤维制造中的关键中间体。

材料科学

在材料科学中,this compound可用于先进材料的合成 。其强碱性可以用来改变表面化学或制造具有独特电子或光学性质的新型材料。

分析化学

作为一种强碱,this compound可用于分析化学中的滴定过程 。它可以作为滴定剂来测定各种物质中的酸含量,由于其高反应性,可以提供精确的测量结果。

环境化学

This compound与酸的反应性可以被利用在环境化学中,用于中和酸性污染物 。它可用于洗涤器或其他污染控制装置,以减轻酸雨或工业排放的影响。

作用机制

Target of Action

It’s worth noting that the identification of protein targets is a crucial step in understanding the pharmacological application of new bioactive compounds .

Mode of Action

The mode of action of a compound is typically determined by studying its interaction with its protein targets .

Biochemical Pathways

The identification of protein targets can provide insights into the affected biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The identification of protein targets can provide insights into the molecular and cellular effects of a compound’s action .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of a compound .

It’s important to note that the identification of protein targets and the study of their interaction with a compound is a crucial step in understanding its mechanism of action .

生化分析

Biochemical Properties

It has been reported that BTPP can decrease postprandial glucose after sucrose intake . This suggests that this compound might inhibit α-amylase, α-glucosidase, and sodium-glucose transporters activity resulting in block of carbohydrate absorption causing decreased postprandial blood glucose .

Cellular Effects

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of this compound within cancer-cell mitochondria . Under light irradiation, this compound exhibited robust photo-induced therapeutic effects in both cell lines .

Molecular Mechanism

It has been suggested that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that this compound can be used as an effective precatalyst and stoichiometric prereagent for superbase-promoted addition, substitution and polymerization reactions .

Metabolic Pathways

It has been suggested that this compound might be involved in the metabolism of certain plant-derived complex carbohydrates .

Subcellular Localization

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of this compound within cancer-cell mitochondria . This suggests that this compound might be targeted to mitochondria in cells .

属性

IUPAC Name |

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUIRUAPVSSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397408 |

Source

|

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-67-8 |

Source

|

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)